

In-Depth Technical Guide: RN-9893 Hydrochloride (CAS: 2109450-40-8)

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| Compound of Interest | | |
|----------------------|-----------------------|-----------|
| Compound Name: | RN-9893 hydrochloride | |
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For Researchers, Scientists, and Drug Development Professionals

Abstract

RN-9893 hydrochloride is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2] As a member of the TRP channel family, TRPV4 is a non-selective cation channel involved in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing. Its involvement in pathological states, such as pain, inflammation, and cardiovascular disorders, has made it an attractive target for therapeutic intervention. RN-9893 hydrochloride has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TRPV4. This document provides a comprehensive technical overview of RN-9893 hydrochloride, including its mechanism of action, pharmacological properties, and available experimental data.

Chemical and Physical Properties

RN-9893 hydrochloride is a synthetic, orally bioavailable small molecule.[1][2] Its fundamental properties are summarized in the table below.

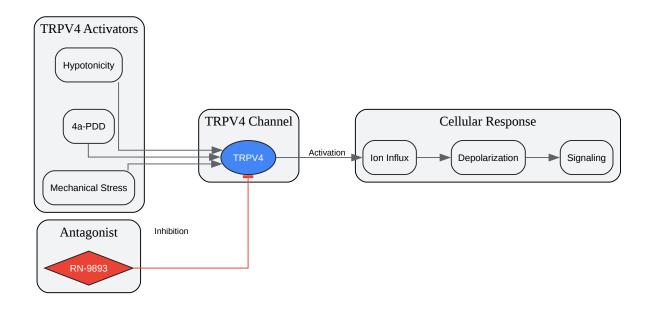


| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 2109450-40-8 | [1] |
| Chemical Name | N-[4-[[4-(1-Methylethyl)-1- piperazinyl]sulfonyl]phenyl]-2- nitro-4- (trifluoromethyl)benzamide hydrochloride | [1] |
| Molecular Formula | C21H23F3N4O5S · HCl | [2][3] |
| Molecular Weight | 536.95 g/mol | [1][2] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble in DMSO | [2][3] |

Pharmacology Mechanism of Action

RN-9893 hydrochloride functions as a direct antagonist of the TRPV4 ion channel.[1][3] TRPV4 channels are polymodal sensors activated by a range of stimuli, including hypotonicity, moderate heat, and synthetic agonists like 4α -phorbol 12,13-didecanoate (4α -PDD). Upon activation, TRPV4 allows the influx of cations, primarily Ca^{2+} and Na^{+} , leading to membrane depolarization and downstream cellular signaling. **RN-9893 hydrochloride** blocks the channel pore, preventing ion influx and thereby inhibiting the cellular responses mediated by TRPV4 activation.





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Figure 1: Mechanism of RN-9893 action on the TRPV4 signaling pathway.

Potency and Selectivity

RN-9893 hydrochloride demonstrates high potency against TRPV4 channels from multiple species. It also exhibits significant selectivity for TRPV4 over other related TRP channels, making it a specific tool for studying TRPV4 function.



| Target | Species | IC50 (nM) | Reference |
|--------|---------|-----------|-----------|
| TRPV4 | Human | 420 | [1][3] |
| TRPV4 | Rat | 660 | [1][3] |
| TRPV4 | Mouse | 320 | [1] |
| TRPV1 | - | 10,000 | [3] |
| TRPV3 | - | >30,000 | [3] |
| TRPM8 | - | 30,000 | [3] |

IC₅₀ values represent the concentration of **RN-9893 hydrochloride** required to inhibit 50% of the channel's activity.

RN-9893 hydrochloride has been shown to inhibit rat TRPV4 (rTRPV4) activity induced by different agonists with varying potency.

| Agonist | IC50 (μM) for rTRPV4 | Reference |
|--|----------------------|-----------|
| 4α -phorbol 12,13-didecanoate (4α -PDD) | 0.57 | [3] |
| Hypotonicity | 2.1 | [3] |

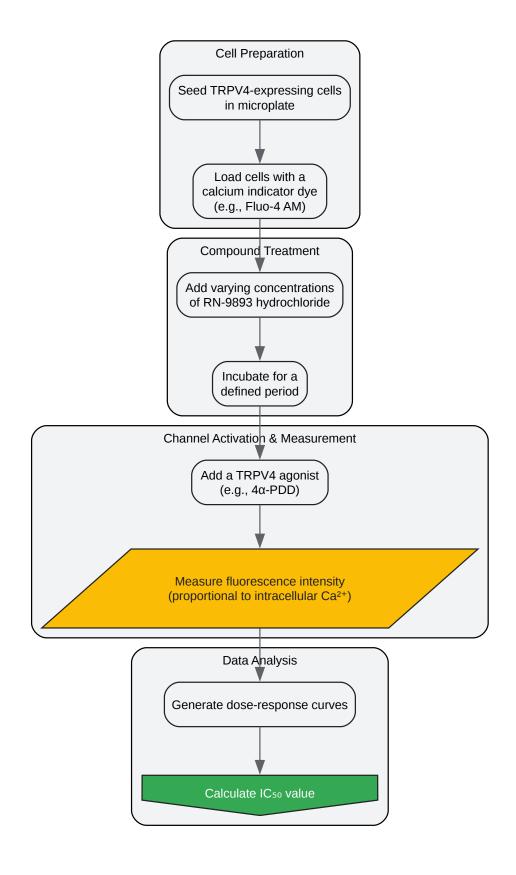
Experimental Protocols

Detailed experimental protocols for the synthesis and specific in-vitro and in-vivo assays for **RN-9893 hydrochloride** are not extensively available in the public domain. The primary literature describing its discovery provides an overview but lacks a dedicated supplementary methods section. However, based on the available data, a general workflow for assessing the antagonist activity of compounds like RN-9893 can be outlined.

General In-Vitro Antagonism Assay Workflow

A common method for determining the potency of a TRPV4 antagonist involves using a cell line stably expressing the TRPV4 channel and a fluorescent calcium indicator.





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Figure 2: General workflow for an in-vitro fluorescence-based TRPV4 antagonism assay.



Applications in Research

RN-9893 hydrochloride's potency and selectivity make it a critical tool for elucidating the role of TRPV4 in various biological systems. It has been utilized in studies investigating the function of TRPV4 in the cardiovascular system, specifically in heart valve function.[4] Its oral bioavailability also makes it suitable for in-vivo studies to explore the therapeutic potential of TRPV4 antagonism in preclinical models of disease.

Conclusion

RN-9893 hydrochloride is a well-characterized, potent, and selective TRPV4 antagonist that serves as an invaluable research tool. The quantitative data on its potency and selectivity across different species and against various TRP channels are robust. While detailed, publicly available experimental protocols for its synthesis and specific biological assays are limited, the information presented in this guide provides a strong foundation for researchers and drug development professionals working on the TRPV4 ion channel. Future research and publications may provide more granular details on its experimental applications.

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